Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate
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Overview
Description
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate is a chemical compound characterized by the presence of a carbamate group, a chloro group, and a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . This compound is not commonly found in nature and is typically synthesized for specific research and industrial purposes.
Preparation Methods
The synthesis of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 1-chloro-3-(trimethylsilyl)propan-2-yl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Scientific Research Applications
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)amine: Similar structure but with an amine group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ester: Contains an ester group instead of a carbamate group.
Ethyl (1-chloro-3-(trimethylsilyl)propan-2-yl)ketone: Features a ketone group in place of the carbamate group.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .
Properties
CAS No. |
91936-04-8 |
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Molecular Formula |
C9H20ClNO2Si |
Molecular Weight |
237.80 g/mol |
IUPAC Name |
ethyl N-(1-chloro-3-trimethylsilylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H20ClNO2Si/c1-5-13-9(12)11-8(6-10)7-14(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |
InChI Key |
WHZIDKJQYYNHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C[Si](C)(C)C)CCl |
Origin of Product |
United States |
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